molecular formula C9H14O3Si B147435 Trimethoxyphenylsilane CAS No. 2996-92-1

Trimethoxyphenylsilane

Cat. No. B147435
CAS RN: 2996-92-1
M. Wt: 198.29 g/mol
InChI Key: ZNOCGWVLWPVKAO-UHFFFAOYSA-N
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Patent
US07868407B2

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 79 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 70 g of tetraethoxy silane, and 14 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
700 g
Type
solvent
Reaction Step Three
Quantity
1400 g
Type
solvent
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[OH-].C([N+](CC)(CC)CC)C.[O:11]1[CH:17]2[CH:12]1CC(CC[Si](OC)(OC)OC)[CH2:15][CH2:16]2.C(O[Si](OCC)(OCC)[O:31][CH2:32][CH3:33])C.C1([Si](OC)(OC)[O:47]C)C=CC=CC=1>C(OCC)(=O)C.O.C(O)C>[C:32]([O:47][CH:16]([CH3:15])[CH2:17][O:11][CH3:12])(=[O:31])[CH3:33] |f:0.1|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
O1C2CC(CCC21)CC[Si](OC)(OC)OC
Name
Quantity
70 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OC)(OC)OC
Step Two
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].C(C)[N+](CC)(CC)CC
Name
Quantity
700 g
Type
solvent
Smiles
O
Name
Quantity
1400 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added dropwise
STIRRING
Type
STIRRING
Details
After that, the solution was stirred for 2 hours at 40 degrees C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 35 g of acetic acid, and ethanol
CUSTOM
Type
CUSTOM
Details
was removed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
To thus-obtained solution
CUSTOM
Type
CUSTOM
Details
a water layer was separated
WASH
Type
WASH
Details
An organic layer was washed twice with ultrapure water
ADDITION
Type
ADDITION
Details
To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)
CUSTOM
Type
CUSTOM
Details
under a reduced pressure to remove ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(COC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07868407B2

Procedure details

In a 3000 ml glass flask, 1400 g of ethanol, 700 g of pure water, and 50 g of 25% tetraethylammonium hydroxide were placed, and stirred. To this mixture was added dropwise a mixture of 79 g of 2-(3,4-epoxycyclohexyl) ethyl trimethoxy silane, 70 g of tetraethoxy silane, and 14 g of phenyl trimethoxy silane at a liquid temperature of 40 degrees C. After that, the solution was stirred for 2 hours at 40 degrees C. After the reaction finished, the reaction was quenched by adding 35 g of acetic acid, and ethanol was removed under a reduced pressure. To thus-obtained solution was added 2000 ml of ethyl acetate, and a water layer was separated. An organic layer was washed twice with ultrapure water. To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA), and the contents were heated up to a liquid temperature of 40 degrees C. under a reduced pressure to remove ethyl acetate and to give a PGMEA solution of a polymer.
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
700 g
Type
solvent
Reaction Step Three
Quantity
1400 g
Type
solvent
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[OH-].C([N+](CC)(CC)CC)C.[O:11]1[CH:17]2[CH:12]1CC(CC[Si](OC)(OC)OC)[CH2:15][CH2:16]2.C(O[Si](OCC)(OCC)[O:31][CH2:32][CH3:33])C.C1([Si](OC)(OC)[O:47]C)C=CC=CC=1>C(OCC)(=O)C.O.C(O)C>[C:32]([O:47][CH:16]([CH3:15])[CH2:17][O:11][CH3:12])(=[O:31])[CH3:33] |f:0.1|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
O1C2CC(CCC21)CC[Si](OC)(OC)OC
Name
Quantity
70 g
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)OCC
Name
Quantity
14 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](OC)(OC)OC
Step Two
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[OH-].C(C)[N+](CC)(CC)CC
Name
Quantity
700 g
Type
solvent
Smiles
O
Name
Quantity
1400 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added dropwise
STIRRING
Type
STIRRING
Details
After that, the solution was stirred for 2 hours at 40 degrees C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 35 g of acetic acid, and ethanol
CUSTOM
Type
CUSTOM
Details
was removed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
To thus-obtained solution
CUSTOM
Type
CUSTOM
Details
a water layer was separated
WASH
Type
WASH
Details
An organic layer was washed twice with ultrapure water
ADDITION
Type
ADDITION
Details
To this contents was added 600 g of propylene glycol monomethyl ether acetate (PGMEA)
CUSTOM
Type
CUSTOM
Details
under a reduced pressure to remove ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(COC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.